2-{[5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid
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Overview
Description
2-{[5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid is a complex organic compound with a unique structure that includes a thiazole ring, a cyclohexane ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid typically involves multiple steps, starting with the preparation of the thiazole ring This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiazoles.
Scientific Research Applications
2-{[5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating them. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its bioactive effects.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: A plasticizer with a similar aromatic structure.
Cetylpyridinium chloride: An antimicrobial agent with a similar thiazole ring structure.
Domiphen bromide: Another antimicrobial agent with structural similarities.
Uniqueness
2-{[5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid is unique due to its combination of a thiazole ring, a cyclohexane ring, and a carboxylic acid group, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
2-[[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamoyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-11-7-9-13(10-8-11)16-12(2)25-19(20-16)21-17(22)14-5-3-4-6-15(14)18(23)24/h7-10,14-15H,3-6H2,1-2H3,(H,23,24)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMICSKDLAZJQQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3CCCCC3C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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